molecular formula C22H22FN3O3 B2717095 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-62-0

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2717095
M. Wt: 395.434
InChI Key: NQDJSVBDLKQRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research into similar compounds has focused on developing efficient synthesis methods. For example, the synthesis of closely related compounds involves reactions that yield complex structures, which are then analyzed for their crystal and molecular structure through techniques like X-ray diffraction (Prabhuswamy et al., 2016). Such methods provide a foundation for synthesizing and studying compounds like "1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide".

  • Molecular Docking and Anticancer Activity : Analogues with structural similarities have been synthesized and characterized, with some showing significant anticancer activity. Molecular docking studies of these compounds reveal efficient binding with target enzymes, suggesting potential as cancer therapeutics (Ahsan, 2012).

  • Hydrogen Bonding Patterns : The analysis of N-arylpyrazinecarboxamides, which share a core structural motif with the compound , provides insights into hydrogen bonding patterns and supramolecular structures. These findings are critical for understanding the molecular interactions and stability of such compounds (Wardell et al., 2008).

Biological Activities and Applications

  • Antitubercular and Antibacterial Activities : Derivatives of similar structural frameworks have been synthesized and shown to exhibit potent antitubercular and antibacterial activities. These studies not only highlight the potential therapeutic applications of these compounds but also underscore the importance of structural modifications to enhance biological activity (Bodige et al., 2020).

  • Antimicrobial and Antiproliferative Activities : Novel heterocyclic compounds synthesized from similar core structures have demonstrated significant antimicrobial and antiproliferative activities. Molecular docking studies further elucidate their mechanism of action, providing a pathway for the development of new therapeutic agents (Fahim et al., 2021).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-10-5-15(14-20(19)29-2)21-18-4-3-11-25(18)12-13-26(21)22(27)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJSVBDLKQRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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